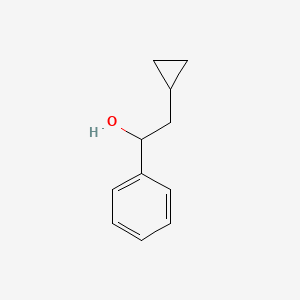

2-Cyclopropyl-1-phenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-1-phenyl-1-ethanol is a chemical compound with the InChI code 1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl group, a phenyl group, and an ethanol group . Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The ethanol group consists of a carbon chain with a hydroxyl (OH) group attached .Scientific Research Applications

Controlled Release of Bioactives

2-Cyclopropyl-1-phenyl-1-ethanol, known for its bacteriostatic and antifungal properties, has been used in the development of chitosan films. These films incorporate β-cyclodextrin inclusion complexes for controlled release of bioactives. The use of β-cyclodextrin enhances the retention of 2-phenyl ethanol in these films, demonstrating its potential in sustained release applications (Zarandona et al., 2020).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of 1,3-disubstituted phthalans. This process involves the cyclization of enantiomers of the compound, yielding phthalans with moderate-to-high enantiomeric purity (Shishkina et al., 2016).

Molecular Structure Analysis

Research on the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, derived from this compound, has been conducted. This includes studies on its crystallization and the formation of hydrogen bonds, which is critical for understanding its stability and reactivity (Percino et al., 2015).

Biosynthesis in Biocatalysis

The compound has also been studied in the context of biosynthesis, particularly in the production of chiral intermediates using fungal isolates as biocatalysts. This research offers insights into medium engineering strategies to enhance productivity in biocatalysis (Xiong et al., 2021).

Hydrogen Borrowing Catalysis

It plays a role in hydrogen borrowing catalysis, particularly in the formation of α-branched ketones. This catalysis is crucial for synthesizing carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).

Hydrogenation in Green Chemistry

The compound is involved in the hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its application in green chemistry. This process, conducted in supercritical carbon dioxide, emphasizes cleaner and more environmentally friendly methods of chemical synthesis (Yadav & Lawate, 2011).

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for cyclopropyl and phenyl groups .

Mode of Action

The cyclopropyl group may undergo ring-opening reactions, assisted by an enzymatic nucleophile . The phenyl group, being aromatic, can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical reactions, including ring-opening reactions . The phenyl group can also participate in various biochemical pathways, particularly those involving aromatic compounds .

Pharmacokinetics

Similar compounds are generally absorbed well in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transporters .

Result of Action

Based on its structure, it can be hypothesized that it may cause changes in the activity of target enzymes or receptors, leading to downstream effects on cellular functions .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-1-phenyl-1-ethanol can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the cyclopropyl group’s reactivity can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

It is known that cyclopropyl groups and phenyl groups can interact with various enzymes and proteins . The cyclopropyl group, for instance, is known to undergo reactions like hydrolysis and hydroxylation . The phenyl group, on the other hand, can participate in electrophilic substitution .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of 2-Cyclopropyl-1-phenyl-1-ethanol is not well-studied. Based on its structure, it could potentially interact with biomolecules through binding interactions. For instance, the ethanol group might form hydrogen bonds with biomolecules, while the cyclopropyl and phenyl groups could engage in hydrophobic interactions .

Metabolic Pathways

Cyclopropyl-containing compounds are known to be involved in various metabolic pathways, often interacting with enzymes or cofactors .

Properties

IUPAC Name |

2-cyclopropyl-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTROJXTZMNIZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)